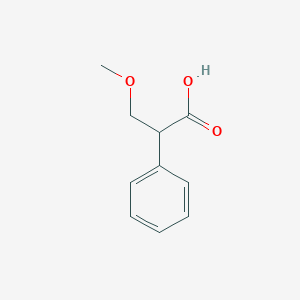

3-Methoxy-2-phenyl-propanoic acid

描述

Nomenclature and Structural Context within Propanoic Acid Derivatives

The systematic IUPAC name for the compound is 3-methoxy-2-phenylpropanoic acid . This name is derived following the established rules of organic nomenclature. ncert.nic.in The parent chain is the three-carbon carboxylic acid, "propanoic acid." The carbon of the carboxyl group (-COOH) is designated as carbon-1. Consequently, the phenyl group (-C₆H₅) is located at the carbon-2 position, and the methoxy (B1213986) group (-OCH₃) is attached to the carbon-3 position. ncert.nic.in An alternative name found in chemical databases is alpha-(methoxymethyl)benzeneacetic acid. simsonpharma.comclearsynth.com

The specific arrangement of substituents in 3-Methoxy-2-phenyl-propanoic acid distinguishes it from its various structural isomers, where the same atoms are present but connected in a different order. Notable isomers include:

2-Methoxy-2-phenylpropanoic acid: Here, both the methoxy and phenyl groups are attached to the second carbon of the propanoic acid chain. nih.gov

3-(Methoxyphenyl)propanoic acids: In these isomers, the methoxy group is a substituent on the phenyl ring itself, which is then attached to the propanoic acid chain. Examples include 3-(2-methoxyphenyl)propanoic acid, 3-(3-methoxyphenyl)propanoic acid, and 3-(4-methoxyphenyl)propanoic acid. chemeo.comnist.gov

The carbon atom at the 2-position, bonded to both the phenyl group and the carboxyl group, is a chiral center. This means that this compound can exist as two different stereoisomers (enantiomers).

Historical Perspectives in Organic Synthesis

While specific historical records detailing the first synthesis or discovery of this compound are not prominent in scientific literature, the history of its chemical class, the 2-arylpropanoic acids, is rich and significant. This class, often referred to as "profens," gained prominence in the mid-20th century with the discovery of their potent anti-inflammatory properties.

The research that led to the development of ibuprofen (B1674241) in the 1960s by the research arm of Boots Group is a landmark in the history of this class of compounds. wikipedia.org The discovery of ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid, spurred extensive research into other 2-arylpropanoic acid derivatives, leading to the development of numerous other non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ketoprofen. wikipedia.org

General synthetic methods for preparing 2-arylpropanoic acids have been a subject of considerable interest. These methods often involve steps like the carbonylation of vinyl aromatics or the methylation of arylacetonitriles followed by hydrolysis. acs.orgorgsyn.org These established synthetic routes provide a foundational framework that could potentially be adapted for the synthesis of this compound.

Significance and Core Research Focus Areas

The primary significance of the 2-arylpropanoic acid family lies in its extensive application in medicine. Many compounds within this class exhibit analgesic, anti-inflammatory, and antipyretic properties, making them mainstays in the treatment of pain and inflammation. wikipedia.org

Given the limited direct research on this compound, its specific significance has not yet been established. However, based on its structural similarity to other biologically active molecules, it could be a target for investigation in several research areas:

Medicinal Chemistry: As a derivative of 2-arylpropanoic acid, it could be synthesized and screened for potential biological activities, including anti-inflammatory or analgesic effects. The introduction of a methoxy group on the side chain, rather than the phenyl ring, presents a structural variation that could lead to novel pharmacological profiles.

Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules. clearsynth.com The presence of a carboxylic acid and an ether group provides two reactive sites for further chemical modification.

Metabolic Studies: Phenylpropanoic acids are also of interest in studying metabolic pathways. For instance, 3-phenylpropanoic acid itself has been studied in the context of ruminal bacteria. nih.gov Derivatives like this compound could be used as probes to understand how such modifications affect metabolic processes.

Research on closely related phenylpropanoic acid derivatives continues to explore new applications, such as their potential as G protein-coupled receptor 40 agonists for treating type 2 diabetes or their use in creating dual-action antibacterial agents. nih.gov This ongoing work underscores the broad potential of this chemical class, suggesting that even lesser-known members like this compound could hold untapped scientific value.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 861323-95-7 | simsonpharma.comclearsynth.commanchesterorganics.com |

| Molecular Formula | C₁₀H₁₂O₃ | uni.lusimsonpharma.comclearsynth.com |

| Molecular Weight | 180.20 g/mol | simsonpharma.comclearsynth.com |

| Density | 1.147±0.06 g/cm³ | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| SMILES | O=C(O)C(C1=CC=CC=C1)COC |

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMVVFOIHOUCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 2 Phenyl Propanoic Acid and Its Analogues

Established Synthetic Routes to the Core Propanoic Acid Structure

The foundational structure of 3-Methoxy-2-phenyl-propanoic acid is assembled through several key chemical transformations. These include the formation of the carboxylic acid group, the introduction of the methoxy (B1213986) and phenyl moieties, and subsequent modifications like alkylation and esterification.

Strategies for Carboxylic Acid Formation, including Hydrolysis of Nitriles

A primary method for generating the carboxylic acid functional group in the target molecule is through the hydrolysis of a corresponding nitrile. libretexts.orgsparkl.me This reaction can be performed under either acidic or basic conditions. libretexts.orgcommonorganicchemistry.com

In an acidic environment, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, which leads to the formation of the carboxylic acid. libretexts.orgcommonorganicchemistry.com The mechanism involves the protonation of the nitrile, which increases its electrophilicity and facilitates the nucleophilic attack by water. libretexts.orglumenlearning.com This is followed by a series of proton transfers and resonance stabilization to form a protonated amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Alternatively, alkaline hydrolysis can be employed by heating the nitrile with a base like sodium hydroxide (B78521). libretexts.orgcommonorganicchemistry.com This process initially yields a carboxylate salt, which is then acidified with a strong acid to produce the final carboxylic acid. libretexts.org The direct attack of the strongly nucleophilic hydroxide ion on the carbon-nitrogen triple bond initiates this reaction. libretexts.org

This two-step sequence, starting from an alkyl halide and cyanide ion via an SN2 reaction to form the nitrile, provides an effective way to synthesize a carboxylic acid with an additional carbon atom. lumenlearning.com

Methods for Introducing the Methoxy Group via Nucleophilic Aromatic Substitution

The methoxy group is a key feature of the target molecule, and its introduction is often achieved through nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile, in this case, a methoxide (B1231860) source. wikipedia.org

For a successful SNAr reaction, the aromatic ring must be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon the nucleophile's attack. libretexts.org The reaction proceeds through an addition-elimination mechanism where the nucleophile adds to the ring, forming the intermediate, followed by the departure of the leaving group to restore aromaticity. libretexts.org While methoxy groups are typically electron-donating, under specific circumstances, such as in the presence of a triple bond that prevents delocalization, they can act as electron-withdrawing groups, facilitating nucleophilic attack. stackexchange.com

Approaches for Phenyl Moiety Incorporation, such as Suzuki-Miyaura Coupling for Biphenyl (B1667301) Cores

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uklibretexts.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a base. libretexts.org

This methodology is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. nih.govpku.edu.cn The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The synthesis of biphenyl-based structures, which can be precursors or analogues of 2-phenyl-propanoic acid derivatives, often employs this reaction. gre.ac.uknih.gov For instance, arylboronic acids can be coupled with various aryl halides to construct the desired biphenyl scaffold. gre.ac.ukpku.edu.cn The efficiency of the coupling can be influenced by the choice of ligands on the palladium catalyst, the base used, and the nature of the substituents on both coupling partners. libretexts.orgnih.gov

Alkylation and Esterification Approaches

Alkylation and esterification are fundamental reactions in organic synthesis that can be applied to modify the propanoic acid core. Alkylation at the α-carbon of a propanoic acid derivative can introduce additional substituents. For example, the monomethylation of arylacetonitriles, a precursor to 2-arylpropanoic acids, can be achieved using dimethyl carbonate in the presence of a base. orgsyn.org

Esterification, the conversion of a carboxylic acid to an ester, is commonly carried out through the Fischer esterification method. This involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol can be used, or the water formed during the reaction can be removed. The reactivity in esterification is influenced by factors such as the structure of the alcohol and the reaction temperature. ceon.rsresearchgate.net For instance, the rate of ester formation generally increases with higher temperatures. ceon.rs Studies on the esterification of propanoic acid have shown that the yield of the resulting ester is dependent on the molar ratio of the acid to the alcohol and the duration of the reaction. ceon.rsresearchgate.net

| Reaction | Reagents and Conditions | Key Features | Reference |

| Nitrile Hydrolysis (Acidic) | Nitrile, dilute HCl, heat | Forms carboxylic acid directly. | libretexts.org |

| Nitrile Hydrolysis (Basic) | Nitrile, NaOH, heat, then H+ | Forms carboxylate salt, then acid. | libretexts.org |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Pd catalyst, base | Forms C-C bonds to create biaryl structures. | libretexts.org |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst, heat | Reversible reaction, forms esters. | chemguide.co.uk |

| α-Alkylation | Arylacetonitrile, Dimethyl carbonate, K2CO3 | Introduces alkyl group at the α-position. | orgsyn.org |

Stereoselective and Enantioselective Syntheses of this compound Stereoisomers

Creating specific stereoisomers of this compound requires advanced synthetic techniques that control the three-dimensional arrangement of atoms. Chiral auxiliaries are a key tool in achieving this stereocontrol.

Chiral Auxiliary-Mediated Syntheses, exemplified by the Evans Oxazolidinone-Auxiliary Method

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent reaction to occur with a high degree of stereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. wikipedia.org

The Evans oxazolidinone auxiliaries are a prominent class of chiral auxiliaries used in a variety of stereoselective transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available amino acids or amino alcohols. santiago-lab.com

In a typical application, the oxazolidinone is first acylated with a carboxylic acid derivative, such as propionic anhydride. williams.edu The resulting N-acyl oxazolidinone can then be deprotonated to form a rigid Z-enolate, where the conformation is fixed by chelation to a metal ion like lithium or boron. santiago-lab.comwilliams.edu The bulky substituent on the oxazolidinone ring then sterically blocks one face of the enolate, directing an incoming electrophile, such as an alkyl halide, to attack from the less hindered face. wikipedia.orgwilliams.edu This results in the formation of one diastereomer in high excess. williams.edu

Finally, the chiral auxiliary is cleaved from the product, often through hydrolysis or reduction, to yield the enantiomerically enriched carboxylic acid, alcohol, or other desired functional group. santiago-lab.comwilliams.edu For example, hydrolysis with alkaline hydrogen peroxide can selectively cleave the exocyclic imide bond to give the carboxylic acid. williams.edu The Evans oxazolidinone method has been successfully applied in the synthesis of various chiral molecules. nih.govnih.gov

| Step | Description | Key Reagents/Conditions | Stereochemical Control | Reference |

| Acylation | Attachment of the propionyl group to the chiral auxiliary. | Evans oxazolidinone, propionic anhydride, DMAP | - | williams.edu |

| Enolate Formation | Deprotonation to form a rigid Z-enolate. | LDA or NaN(TMS)2 | Formation of a specific enolate geometry. | santiago-lab.comwilliams.edu |

| Alkylation | Introduction of the phenyl-containing group. | Alkyl halide | Steric hindrance from the auxiliary directs the approach of the electrophile. | wikipedia.orgwilliams.edu |

| Auxiliary Cleavage | Removal of the chiral auxiliary to yield the final product. | LiOH/H2O2 | Releases the enantiomerically pure product. | williams.edu |

Diastereoselective Synthesis Principles

The diastereoselective synthesis of this compound and its related structures is crucial for isolating specific stereoisomers. While direct diastereoselective synthesis of this exact compound is not extensively documented, the principles can be inferred from the synthesis of structurally similar molecules, such as β-methoxy amino acids and other 2- and 3-substituted propanoic acids.

A common strategy involves the use of chiral precursors. For instance, all stereoisomers of β-methoxytyrosine, a compound with a similar β-methoxy α-amino acid framework, have been stereoselectively prepared starting from optically active (S)- and (R)-serine. nih.gov This approach establishes the stereochemistry early in the synthetic sequence, which is then carried through subsequent reactions.

Another effective method is the selective methylation of a corresponding hydroxy acid. Optically pure synthons such as (S)-2-methoxy-3-phenylpropanoic acid and its (R)-enantiomer have been synthesized from the commercially available L- and D-isomers of 3-phenyllactic acid, respectively. This is achieved through the selective methylation of the hydroxyl group using sodium hydride in tetrahydrofuran (B95107) (THF). nih.gov A similar approach could be envisioned for this compound, starting from a suitable stereoisomer of 3-hydroxy-2-phenyl-propanoic acid.

Furthermore, asymmetric aldol reactions are a powerful tool for setting up the required stereocenters. The Crimmins' titanium tetrachloride-mediated oxazolidine-2-thione-guided asymmetric glycolate (B3277807) aldol reaction has been used to introduce specific stereochemistry in related syntheses. researchgate.net Such methods often employ a chiral auxiliary to direct the stereochemical outcome of the reaction, which can later be removed to yield the desired enantiomerically enriched product. The choice of reagents and reaction conditions, including the Lewis acid and solvent, plays a critical role in maximizing the diastereomeric excess (de). nih.gov

Derivatization Strategies and Functionalization of this compound

The carboxylic acid group and the phenyl ring of this compound serve as handles for a wide array of chemical modifications, allowing for the synthesis of diverse derivatives.

Esterification and Thioester Formation

Esterification of propanoic acids is a fundamental transformation, typically achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates, coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are employed to facilitate the reaction under milder conditions. nih.gov These methods are directly applicable to this compound for the synthesis of its corresponding esters. For example, various esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid have been synthesized and purified via crystallization or column chromatography.

Thioester formation follows similar principles, often by activating the carboxylic acid followed by reaction with a thiol. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other dehydrating agents can be used to condense carboxylic acids and thiols directly. Alternatively, an acid chloride can be reacted with a thiol salt. The Fukuyama coupling reaction is a notable application of thioesters, where they are coupled with organozinc halides in the presence of a palladium catalyst to form ketones. General protocols for thioester synthesis, such as those using Y[N(SiMe3)2]3(μ-Cl)Li(THF)3 as a catalyst for the direct reaction of aldehydes and thiols, showcase modern, atom-efficient approaches that could be adapted for derivatives of this compound.

Formation of Amino Acid Derivatives

The 3-phenylpropanoic acid scaffold is a valuable starting point for the synthesis of non-proteinogenic amino acids. A key strategy involves the introduction of an amino group, often in a stereocontrolled manner. For example, the Evans oxazolidinone auxiliary method has been successfully applied to the enantioselective synthesis of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. In this approach, a chiral auxiliary is first acylated with 3-phenylpropanoyl chloride. The resulting N-acyl oxazolidinone is then converted to its titanium enolate, which reacts with an electrophilic nitrogen source to install the amino group with high diastereoselectivity (9:1 dr). Subsequent hydrolysis of the auxiliary yields the desired β-amino acid derivative.

This method highlights a powerful approach for creating chiral amino acid derivatives from a simple achiral carboxylic acid. The synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid further demonstrates the generation of novel amino acids based on the phenylpropanoic acid core.

Incorporation into Complex Heterocyclic Systems (e.g., Thiazole (B1198619) Derivatives, Pyrazoline Scaffolds)

The propanoic acid framework can be incorporated into various heterocyclic systems, which are prevalent in medicinal chemistry.

Thiazole Derivatives: Thiazoles are commonly synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. A derivative of this compound could be converted into a suitable thioamide and then cyclized to form a thiazole ring. A more direct approach has been demonstrated in the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. In this multi-step synthesis, a thiourea (B124793) derivative of a propanoic acid is cyclized by refluxing with 4-substituted phenacyl bromides in methanol (B129727) to yield the final thiazole products.

Pyrazoline Scaffolds: Pyrazolines are five-membered heterocyclic compounds typically synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. A derivative of this compound could be elaborated into a corresponding chalcone. This intermediate would then undergo a condensation reaction with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol (B145695) or acetic acid, to yield the pyrazoline ring system. Various methods, including conventional heating, microwave irradiation, and the use of ionic liquids, can be employed for this transformation. nih.gov

Synthesis of Advanced Analogues with Modified Aromatic or Alkyl Chains

Modification of the core structure of this compound can lead to advanced analogues with potentially new properties.

Aromatic Chain Modification: The phenyl ring is a prime target for modification. Substituents can be introduced onto the ring to alter the electronic and steric properties of the molecule. For example, a series of 2-(4-substituted-methylphenyl)propionic acid derivatives have been synthesized by first brominating the methyl group on 2-(4-methylphenyl)propionic acid and then displacing the bromide with various (benz)azolylthiol derivatives. Similarly, 2-(3-phenoxy-phenyl)-propionic acid has been prepared from m-phenoxy-benzyl cyanide, showcasing the introduction of larger aromatic substituents.

Interactive Data Tables

Table 1: Key Synthetic Intermediates and Precursors Use the search bar to filter the table by compound name, precursor, or synthetic application.

| Compound Name | Structure | Key Application/Precursor | Reference |

|---|---|---|---|

| (S)-2-methoxy-3-phenylpropanoic acid | C₁₀H₁₂O₃ | Precursor for substituted piperazines | nih.gov |

| L-3-Phenyllactic acid | C₉H₁₀O₃ | Chiral starting material for methylation | nih.gov |

| (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid | C₁₈H₁₉NO₄ | β-amino acid derivative | |

| 3-Phenylpropanoyl chloride | C₉H₉ClO | Acylating agent for chiral auxiliaries | |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | C₂₀H₁₈N₂O₃S | Thiazole derivative |

Table 2: Reagents in Synthesis and Derivatization Use the search bar to filter the table by reagent name or its role in the reaction.

| Reagent | Role | Example Reaction | Reference |

|---|---|---|---|

| Sodium hydride (NaH) | Base | Selective methylation of hydroxyl groups | nih.gov |

| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | Coupling Agent | Amide/Ester formation | nih.gov |

| Titanium tetrachloride (TiCl₄) | Lewis Acid | Asymmetric aldol reactions | researchgate.net |

| Hydrazine hydrate | Cyclization Reagent | Formation of pyrazoline scaffolds | |

| Phenacyl bromides | Reactant | Synthesis of thiazole derivatives |

Computational and Theoretical Studies of 3 Methoxy 2 Phenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3-Methoxy-2-phenyl-propanoic acid, these methods can predict its electronic behavior, spectroscopic signatures, and energetic properties.

The electronic structure of this compound is fundamentally dictated by the interplay of the phenyl ring, the carboxylic acid group, and the methoxy (B1213986) group. The phenyl ring acts as the primary chromophore and a significant electron-donating or -withdrawing entity depending on the substitution pattern. The carboxylic acid group is a well-known electron-withdrawing group, while the methoxy group is typically electron-donating through resonance.

Table 1: Predicted Electronic Properties of Phenylpropanoic Acid Derivatives

| Property | Predicted Value/Characteristic for Related Compounds | Inferred Property for this compound |

| HOMO-LUMO Gap | > 4.0 eV for similar substituted phenylpropanoic acids. | High kinetic stability expected. |

| Electron Distribution | Electron-donating methoxy group, electron-withdrawing carboxylic acid group. | Complex interplay of electron density across the molecule. |

| Molecular Geometry | Optimized geometries from DFT show good agreement with experimental data. | A predictable and stable molecular conformation. |

Note: The data in this table is inferred from studies on analogous compounds and represents expected trends rather than experimentally verified values for this compound.

Theoretical calculations can provide valuable predictions of spectroscopic data, which are crucial for the identification and characterization of a compound.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR spectra for isomers such as 3-(2-methoxyphenyl)propanoic acid and 3-(p-methoxyphenyl)propionic acid are available in chemical databases. chemicalbook.comchemicalbook.com For this compound, one would expect characteristic signals for the methoxy group protons (a singlet), the protons on the phenyl ring (in the aromatic region), and the protons of the propanoic acid backbone. The chemical shifts would be influenced by the electronic environment created by the substituents.

IR Spectroscopy: The infrared (IR) spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. docbrown.info The C-O stretching of the methoxy group and ether linkage would also be present. The NIST WebBook provides IR spectra for isomers like 3-(3-Methoxyphenyl)propanoic acid and 3-(p-Methoxyphenyl)propionic acid, which show these characteristic bands. nist.govnist.gov

UV-Vis Spectroscopy: The UV-Vis spectrum is primarily determined by the electronic transitions within the phenyl ring. The presence of the methoxy and carboxylic acid groups would cause a shift in the absorption maxima compared to unsubstituted benzene (B151609). Computational tools like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict UV-Vis spectra, though specific predictions for this compound are not readily available. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopic Technique | Predicted Key Signals/Bands |

| ¹H NMR | ~3.7-3.8 ppm (s, 3H, -OCH₃), ~7.2-7.4 ppm (m, 5H, Ar-H), ~2.5-3.0 ppm (m, 3H, -CH-CH₂-), ~12.0 ppm (s, 1H, -COOH) |

| ¹³C NMR | ~55-60 ppm (-OCH₃), ~125-140 ppm (Ar-C), ~40-50 ppm (-CH-CH₂-), ~170-180 ppm (C=O) |

| IR (cm⁻¹) | 3300-2500 (O-H stretch, broad), 1725-1700 (C=O stretch), 1300-1000 (C-O stretch) |

| UV-Vis (nm) | Absorption maxima expected in the UV region, likely with shifts due to substituents. |

Note: The chemical shifts and absorption bands are estimations based on data for isomeric and structurally similar compounds and have not been experimentally confirmed for this compound.

Thermochemical properties such as the enthalpy of formation can be computationally estimated using high-level quantum chemical methods. For instance, the NIST WebBook provides thermochemical data for related compounds like propanoic acid and its esters. nist.govnist.gov While specific data for this compound is not listed, computational studies on similar molecules, such as methyl esters of methoxybenzoic acids, have been performed to determine their gas-phase enthalpies of formation. These studies often employ composite methods like Gaussian-n theory (e.g., G4) for high accuracy.

Reaction energetics, such as the energy barriers for conformational changes or reactions, can also be modeled. For carboxylic acids, the dimerization through hydrogen bonding is an important energetic consideration. The stability of different conformers, arising from the rotation around single bonds, would also have distinct energy profiles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.

The conformational landscape of this compound is determined by the rotational freedom around several single bonds: the C-C bonds in the propanoic acid chain, the C-O bond of the methoxy group, and the C-C bond connecting the phenyl ring to the chiral center. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The flexibility of the molecule will be influenced by the steric hindrance between the phenyl ring, the methoxy group, and the carboxylic acid group.

The behavior of this compound in solution is significantly influenced by the solvent. MD simulations can explicitly model solvent molecules to study these effects. In polar solvents like water, the carboxylic acid group will likely engage in hydrogen bonding with solvent molecules. The orientation and conformation of the molecule can change depending on the polarity of the solvent. For example, in a nonpolar solvent, intramolecular hydrogen bonding might be more favored, while in a polar solvent, intermolecular hydrogen bonds with the solvent would dominate. The solubility and aggregation behavior of the molecule are also properties that can be investigated through MD simulations.

Based on a thorough search of available scientific literature, there is currently no specific published research on the computational and theoretical studies of This compound , specifically concerning its molecular docking and binding affinity predictions with the targets HSP90, TRAP1, PPARs, SIRT2, and EGFR.

Extensive searches for in silico analysis, molecular docking simulations, and computational studies aimed at identifying potential molecular targets for this compound did not yield any relevant detailed research findings or data tables.

Therefore, it is not possible to provide an article on the "" as outlined, due to the absence of scientific data on the specified topics of ligand-protein interaction modeling and the identification of its potential molecular targets in the public domain.

Biological Activity Mechanisms and Preclinical Studies of 3 Methoxy 2 Phenyl Propanoic Acid and Its Analogues

In Vitro Biological Activity Investigations

Enzyme Inhibition and Activation Studies (e.g., PPARs, Aldose Reductase, Thymidine Kinase)

Analogues of 3-Methoxy-2-phenyl-propanoic acid have been identified as modulators of several key enzymes, including Peroxisome Proliferator-Activated Receptors (PPARs) and Aldose Reductase.

Peroxisome Proliferator-Activated Receptors (PPARs):

Phenylpropanoic acid derivatives are recognized as a class of ligands for PPARs, which are nuclear receptors crucial in regulating metabolism and inflammation. nih.gov Studies have shown that α-substituted phenylpropanoic acid-type agonists can bind to the ligand-binding domain of different PPAR subtypes (α, δ, and γ) in various conformations. nih.gov This flexibility suggests that the ligand-binding pockets of PPARs have multiple points of interaction that can accommodate these ligands. nih.gov For instance, the compound MK886, while initially known as a 5-lipoxygenase activating protein (FLAP) inhibitor, has been shown to inhibit PPARα through a non-competitive mechanism. nih.gov It prevents the necessary conformational change for the formation of an active complex, highlighting that compounds with a similar structural backbone can exert inhibitory effects on this receptor. nih.gov

Aldose Reductase:

Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in diabetic complications. nih.govopenmedicinalchemistryjournal.com Inhibition of this enzyme is a key therapeutic strategy. openmedicinalchemistryjournal.com A series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives, which are structurally related to this compound, have been synthesized and evaluated as aldose reductase inhibitors (ARIs). nih.gov These compounds, which feature a carboxylic acid moiety, are believed to interact with key residues in the active site of aldose reductase, including Tyr48, His110, and Trp111. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the phenyl rings. nih.gov

Notably, (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid was identified as a potent inhibitor of rat lens aldose reductase with an IC50 of 0.49μM. nih.gov This highlights the potential for phenylpropanoic acid scaffolds in the design of effective aldose reductase inhibitors.

Interactive Table: Aldose Reductase Inhibitory Activity of (Z)-3-phenyl-2-benzoylpropenoic Acid Derivatives

| Compound | Substituent (Ring A) | Substituent (Ring B) | IC50 (µM) |

| 3a | H | H | >10 |

| 3b | H | 4-CH3 | 5.2 |

| 3c | H | 4-OCH3 | 8.1 |

| 3d | H | 4-Cl | 3.5 |

| 3k | 3,4-di-OH | 4-CH3 | 0.49 |

Data sourced from a study on novel aldose reductase inhibitors. The table shows the in vitro inhibitory activities on rat lens aldose reductase.

Receptor Binding and Agonist/Antagonist Profiling (e.g., FFAR1, Dopamine (B1211576) Transporter)

Free Fatty Acid Receptor 1 (FFAR1):

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G protein-coupled receptor activated by medium to long-chain fatty acids and is a target for type 2 diabetes treatment. nih.govwikipedia.org While direct binding data for this compound is not available, the broader class of phenylpropanoic acids has been explored as FFAR1 modulators. For example, TUG-891, a 3-phenylpropanoic acid derivative, is a known agonist for the related free fatty acid receptor 4 (FFA4). nih.gov The structural features of these synthetic ligands are crucial for their interaction with the receptor, and they have been instrumental in understanding the physiological functions of FFAR1. nih.gov

Dopamine Transporter (DAT):

The human dopamine transporter (hDAT) is a target for various therapeutic and illicit substances. nih.gov Research into inhibitors of hDAT has explored a range of chemical scaffolds. While not directly a phenylpropanoic acid, a series of 3-carbomethoxy-4-(aryl-substituted)piperidines were synthesized and evaluated for their ability to inhibit dopamine reuptake. nih.gov These compounds, which can be seen as conformationally restricted analogues, showed selectivity for the human dopamine transporter over other monoamine transporters. nih.gov The cis-diastereomer of cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine was found to be a potent inhibitor. nih.gov This indicates that the spatial arrangement of the aryl and carboxyl groups is critical for potent inhibition of the dopamine transporter. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis, Cell Proliferation, Wnt Signaling)

The modulation of cellular pathways such as apoptosis and cell proliferation is a hallmark of many biologically active compounds.

Apoptosis and Cell Proliferation:

Phenolic acids, a broad class of compounds that includes derivatives of phenylpropanoic acid, have been shown to exert antiproliferative and pro-apoptotic effects. nih.gov For example, certain phenolic acids can induce apoptosis and inhibit the proliferation of cancer cells. nih.gov The mechanisms underlying these effects can be diverse, including the modulation of key regulatory proteins. Thymoquinone, for instance, induces apoptosis by up-regulating p53 and p21, and down-regulating Bcl-2α. nih.gov The modulation of apoptosis is a key therapeutic strategy in many diseases, and various small molecules are being developed to target specific components of the apoptotic cascade. nih.govfrontiersin.org

Wnt Signaling Pathway:

The Wnt signaling pathway is crucial for embryonic development and its dysregulation is implicated in diseases like cancer. nih.gov While no direct studies link this compound to this pathway, the general principle of small molecule modulation of signaling cascades is well-established. For instance, the PITX2 homeodomain protein has been shown to regulate the canonical Wnt signaling pathway, which in turn affects cell proliferation in ovarian cancer cells. nih.gov

Antimicrobial Properties and Efficacy against Specific Strains

Derivatives of 3-phenylpropanoic acid have demonstrated notable antimicrobial activity. A study on chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete, Streptomyces coelicolor, revealed selective and significant activity against Staphylococcus aureus and Escherichia coli. nih.gov

One of the isolated compounds displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. nih.gov Other derivatives showed MIC values ranging from 32 to 64 µg/mL against E. coli and S. aureus. nih.gov Furthermore, some related diketopiperazine alkaloids exhibited antifungal activity against Candida albicans with an MIC of 32 µg/mL. nih.gov This is the first report of the natural occurrence of chlorinated phenylpropanoic acid derivatives, highlighting the biosynthetic capabilities of marine microorganisms. nih.gov

Separately, novel synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com For example, a derivative with a phenyl substituent was active against S. aureus with an MIC of 16 µg/mL. mdpi.com

Interactive Table: Antimicrobial Activity of 3-Phenylpropanoic Acid Derivatives

| Compound Type | Target Organism | MIC (µg/mL) |

| Chlorinated 3-phenylpropanoic acid derivative | Escherichia coli | 16 |

| Chlorinated 3-phenylpropanoic acid derivative | Staphylococcus aureus | 32-64 |

| Diketopiperazine alkaloid | Candida albicans | 32 |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative | Staphylococcus aureus | 16 |

Data compiled from studies on antimicrobial derivatives of 3-phenylpropanoic acid.

Antiproliferative Effects on Cancer Cell Lines

Phenolic acids, which are structurally related to this compound, have been investigated for their antiproliferative effects on various cancer cell lines. nih.gov A study on T47D human breast cancer cells demonstrated that several phenolic acids exert a direct, dose-dependent, and time-dependent inhibitory effect on cell growth. nih.gov

The potency of these acids varied, with caffeic acid showing the strongest effect. nih.gov The mechanisms of action are thought to involve interactions with cellular targets such as the aryl hydrocarbon receptor (AhR) and the nitric oxide synthase (NOS) system. nih.gov Furthermore, these compounds were shown to induce apoptosis, suggesting a multi-faceted approach to inhibiting cancer cell proliferation. nih.gov

Antioxidant Activity Assessment

The antioxidant properties of phenolic acids are well-documented and are attributed to their ability to scavenge free radicals. nih.gov The structure of these compounds, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, plays a crucial role in their antioxidant capacity. nih.gov

Generally, an increase in the number of methoxy groups correlates with higher antioxidant activity. nih.gov The presence of a -CH2COOH group, as seen in phenylpropanoic acids, can enhance antioxidant activity compared to a simple -COOH group. nih.gov The antioxidant mechanism can involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov The methoxy group is known to enhance the antioxidant activity of not only phenolic acids but also other classes of compounds like stilbenes and flavonoids. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For phenylpropanoic acid derivatives, these studies involve systematic modifications of the chemical structure to identify key features responsible for their therapeutic effects.

Research into analogues of this compound has revealed that specific structural changes significantly influence their biological functions.

In the development of agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes, modifications to a phenylpropanoic acid core structure were explored to enhance potency and improve drug-like properties. nih.gov Initial efforts focused on incorporating polar substituents to decrease the high lipophilicity of the lead compounds, which was associated with cytotoxicity. nih.gov Substitutions on a 2',6'-dimethylbiphenyl ring system attached to the phenylpropanoic acid core showed that introducing polar functionalities at the biphenyl (B1667301) 4'-position was a viable strategy. nih.gov Further optimization led to the discovery that 4'-alkoxybiphenyl derivatives demonstrated potent GPR40 agonist activity combined with improved cytotoxicity profiles and favorable pharmacokinetic properties. nih.gov

In a different context, the immunomodulatory activity of 2-amino-3-(purin-9-yl)propanoic acid derivatives, which share the propanoic acid moiety, was found to be highly dependent on the substituent at the 6th position of the purine (B94841) base. nih.gov A study synthesized a series of these analogues with various substitutions, including dimethylamino, cyclopropylamino, pyrrolidin-1-yl, hydroxy, and sulfanyl (B85325) groups. nih.gov Testing revealed that some of these compounds significantly increased the secretion of chemokines RANTES (CCL5) and Macrophage Inflammatory Protein-1alpha (MIP-1α). The derivative with a 6-sulfanyl group was identified as the most potent in enhancing this activity. nih.gov

Table 1: Impact of Substitutions on the Immunobiological Activity of 2-amino-3-(purin-9-yl)propanoic Acid Analogues

| Substituent at Position 6 | Effect on Chemokine Secretion (RANTES, MIP-1α) | Effect on Nitric Oxide (NO) Biosynthesis |

|---|---|---|

| Dimethylamino | Moderate enhancement | Augmentation |

| Cyclopropylamino | Moderate enhancement | Augmentation |

| Pyrrolidin-1-yl | Moderate enhancement | Augmentation |

| Hydroxy | Less significant effect | Augmentation |

| Sulfanyl | Most potent enhancement | Augmentation |

Data sourced from a study on base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the bioactivity of many pharmaceutical compounds, including phenylpropanoic acid derivatives. The presence of a chiral center at the C2 position of the propanoic acid chain means that compounds like this compound can exist as different stereoisomers (enantiomers). These enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles.

The importance of stereochemistry is well-established for this class of compounds. For instance, 2-phenylpropanoic acid is known to exist as (S)-(+)-2-phenylpropanoic acid and (R)-(-)-2-phenylpropanoic acid, with the (S)-enantiomer often being the more biologically active form in related non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The distinct biological properties of enantiomers necessitate their separation and individual evaluation. The availability of specific chiral building blocks, such as (R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, for chemical synthesis underscores the recognized importance of stereospecificity in designing new therapeutic agents. bldpharm.com While the principle is well-established for the compound class, specific studies directly comparing the biological activities of the (R) and (S) enantiomers of this compound itself are not detailed in the available literature.

Preclinical Pharmacodynamic Studies in Animal Models

Preclinical studies in animal models are essential for evaluating the physiological and biochemical effects of a compound. Analogues of this compound have been investigated in various models to determine their pharmacodynamic properties.

Analogues of this compound have demonstrated significant effects on metabolic pathways in animal studies. One such analogue, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), was studied in mice. semanticscholar.org The research indicated that HMPA administration improved hepatic glucose and lipid metabolism. semanticscholar.org This was evidenced by changes in the mRNA expression levels of genes involved in these pathways. semanticscholar.org Specifically, HMPA administration was associated with alterations in genes that regulate glucose production and fatty acid metabolism in the liver, suggesting a role in modulating energy balance during increased demand, such as exercise. semanticscholar.org

Another phenylpropanoic acid derivative, developed as a GPR40 agonist, demonstrated robust in vivo efficacy in a rat model of impaired glucose tolerance. nih.gov The compound, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, exhibited a significant plasma glucose-lowering effect and an insulinotropic action during an oral glucose tolerance test. nih.gov

Table 2: Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) on Metabolic Gene Expression in Mice

| Metabolic Pathway | Organ | Effect Observed |

|---|---|---|

| Glucose Metabolism | Liver | Improved |

| Lipid Metabolism | Liver | Improved |

| Lipid Metabolism | Muscle | Inhibited |

| Protein Catabolism | Muscle | Inhibited |

Findings based on changes in mRNA expression levels of related genes in HMPA-administered mice. semanticscholar.org

The anti-inflammatory potential of phenylpropanoic acid analogues has been evaluated in cellular and animal models. An amide ester analogue, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), was shown to be a potent inhibitor of inflammatory cytokines in monocyte/macrophage-like cells. nih.gov In lipopolysaccharide (LPS)-stimulated THP-1 cells, MHPAP significantly inhibited the production of key inflammatory mediators including Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism of action was linked to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 phosphorylation. nih.gov The compound also showed significant inhibitory effects on these cytokines in human peripheral blood mononuclear cells (PBMCs). nih.gov

Furthermore, studies on 2-amino-3-(purin-9-yl)propanoic acid derivatives showed that most of the tested compounds augmented nitric oxide (NO) biosynthesis that was primarily triggered by interferon-gamma (IFN-γ) in macrophages, indicating a complex immunomodulatory role. nih.gov

Table 3: In Vitro Inhibitory Activity of MHPAP on Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | IC₅₀ (µM) |

|---|---|

| IL-6 | 0.85 |

| IL-1β | 0.87 |

| TNF-α | 1.22 |

| IL-8 | 1.58 |

IC₅₀ represents the half maximal inhibitory concentration. Data from a study on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate. nih.gov

The therapeutic potential of these compounds has been assessed in specific disease models.

In a model for type 2 diabetes, the GPR40 agonist 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid was tested in rats with impaired glucose tolerance. nih.gov Oral administration of this compound led to a robust decrease in plasma glucose levels, demonstrating its potential as a treatment for hyperglycemia. nih.gov

In a different model related to muscle function, oral administration of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) to mice for 14 days resulted in a significant enhancement of absolute and relative grip strength. semanticscholar.org Furthermore, HMPA administration was found to decrease plasma levels of blood urea (B33335) nitrogen after exercise, an indicator of reduced protein catabolism. semanticscholar.org These findings suggest a potential role for this analogue in improving muscle health and performance. semanticscholar.org

Preclinical Pharmacokinetic Considerations in Model Organisms

The preclinical pharmacokinetic profile of this compound and its analogues is crucial for understanding their potential as therapeutic agents. This section details the absorption, distribution, metabolism, and excretion (ADME) characteristics observed in model organisms, with a particular focus on metabolic pathways such as β-oxidation and chiral inversion, as well as the identification of resulting metabolites.

Absorption, Distribution, Metabolism (e.g., β-oxidation pathways, chiral inversion) and Excretion (ADME)

Preclinical studies on analogues of this compound, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provide significant insights into the expected ADME properties of this class of compounds. Research in Sprague-Dawley rats has demonstrated that following oral administration, these compounds are rapidly absorbed. nih.govresearchgate.netelsevierpure.com

Absorption: Upon oral administration in rats, HMPA was detected in the bloodstream, reaching maximum concentration within 15 minutes. This indicates rapid absorption from the gastrointestinal tract. nih.govresearchgate.net

Distribution: Following absorption, HMPA and its conjugated metabolites exhibit broad tissue distribution. nih.govelsevierpure.com Six hours after administration, the highest concentrations were found in the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs. nih.govresearchgate.netelsevierpure.com This wide distribution suggests that the compound and its metabolites can reach various potential target organs.

Metabolism: The metabolism of 2-arylpropionic acids is a complex process that includes several key pathways.

Chiral Inversion: A significant metabolic feature of 2-arylpropionic acids is the unidirectional chiral inversion of the less active R(-)-enantiomer to the more active S(+)-enantiomer. nih.gov This process is believed to occur via the formation of acyl-CoA thioesters. While this is a general characteristic of this class of compounds, the extent of inversion can vary between species.

Conjugation: In studies with HMPA, the parent compound is rapidly converted into sulfated and glucuronidated conjugates. nih.govresearchgate.net These conjugation reactions increase the water solubility of the compound, facilitating its excretion.

Excretion: The primary route of excretion for HMPA and its metabolites is through the urine. researchgate.net The rapid metabolism and subsequent excretion are characteristic of many small phenolic acids.

Table 1: Pharmacokinetic Parameters of a this compound Analogue (HMPA) in Sprague-Dawley Rats

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 15 minutes | nih.govresearchgate.net |

| Major Metabolites | Sulfated and Glucuronidated Conjugates | nih.govresearchgate.net |

| Tissue Distribution (6h post-administration) | Kidneys > Liver > Thoracic Aorta > Heart > Soleus Muscle > Lungs | nih.govelsevierpure.com |

| Primary Route of Excretion | Urine | researchgate.net |

Metabolite Identification and Characterization

The identification and characterization of metabolites are essential for a complete understanding of a drug's fate in the body. For analogues of this compound, the primary metabolites identified are conjugates of the parent compound.

In preclinical studies with HMPA in Sprague-Dawley rats, the major circulating metabolites were identified as sulfated HMPA and glucuronidated HMPA. nih.govresearchgate.net At 15 minutes post-oral administration, the peak plasma concentration of sulfated HMPA was approximately 3.6 ± 0.9 nmol/mL, while that of glucuronidated HMPA was 0.55 ± 0.09 nmol/mL. The concentration of the intact parent compound, HMPA, was 2.6 ± 0.4 nmol/mL. nih.govresearchgate.net

The metabolic conversion of HMPA to its sulfated and glucuronidated forms is a key detoxification pathway that prepares the compound for efficient elimination from the body.

Table 2: Identified Metabolites of a this compound Analogue (HMPA) in Rat Plasma

| Metabolite | Peak Plasma Concentration (nmol/mL) | Time to Peak Concentration | Reference |

| Sulfated HMPA | 3.6 ± 0.9 | 15 minutes | nih.govresearchgate.net |

| Glucuronidated HMPA | 0.55 ± 0.09 | 15 minutes | nih.govresearchgate.net |

Advanced Analytical Methodologies for 3 Methoxy 2 Phenyl Propanoic Acid Research

High-Resolution Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive evidence of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Methoxy-2-phenyl-propanoic acid, distinct signals are expected for each unique proton environment. The phenyl group protons typically appear in the aromatic region (δ 7.0-7.5 ppm). The methine proton (CH) adjacent to the phenyl and carboxylic acid groups would likely resonate as a multiplet. The methylene (B1212753) protons (CH₂) next to the methoxy (B1213986) group and the methoxy protons (OCH₃) would produce their own characteristic signals. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a distinct peak is expected for the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the carbons of the phenyl ring, the methine carbon, the methylene carbon, and the methoxy carbon. docbrown.info The specific chemical shifts are sensitive to the electronic environment, confirming the positions of the substituents. docbrown.infohmdb.ca

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by revealing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC). ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Phenyl (-C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methine (-CH) | 3.8 - 4.2 | Triplet |

| Methylene (-CH₂-) | 3.5 - 3.9 | Doublet |

| Methoxy (-OCH₃) | 3.3 - 3.6 | Singlet |

Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 180 |

| Phenyl (C-ipso) | 135 - 145 |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 |

| Methine (-CH) | 45 - 55 |

| Methylene (-CH₂-) | 70 - 80 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₂O₃), the theoretical exact mass is 180.07864 Da. uni.lu HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The technique also provides information on the molecule's fragmentation patterns, which can be used to further support structural assignments. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O), a carboxyl group (COOH), or formaldehyde (B43269) (CH₂O). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181.08592 | 138.0 |

| [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ | 203.06786 | 144.2 |

| [M-H]⁻ | [C₁₀H₁₁O₃]⁻ | 179.07136 | 140.1 |

| [M+NH₄]⁺ | [C₁₀H₁₆NO₃]⁺ | 198.11246 | 157.0 |

Source: Data predicted using CCSbase and available on PubChemLite. uni.lu

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, the IR spectrum would be expected to show a very broad absorption band between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info A sharp, strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch is also a key diagnostic peak. docbrown.infonist.gov Other expected peaks include C-O stretching for the ether and carboxylic acid, and C-H stretching for the aromatic and aliphatic portions of the molecule. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This makes it particularly useful for observing symmetric, non-polar bonds. In this compound, the symmetric vibrations of the phenyl ring would likely produce strong Raman signals, whereas they may be weak in the IR spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very Broad |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Ether C-O | Stretch | 1050 - 1150 | Strong |

Note: Wavenumbers are based on typical values for these functional groups and data from related compounds like 3-(3-Methoxyphenyl)propanoic acid. docbrown.infonist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to study molecules containing chromophores (light-absorbing groups), such as conjugated systems.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~210 - 230 |

| π → π* | Phenyl Ring | ~250 - 270 |

Note: Expected λmax values are estimated based on data for phenylpropanoic acid and the known effects of auxochromic substituents. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is the most widely used method for non-volatile organic acids like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of pharmaceutical and chemical compounds. For an acidic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.net

Method development involves selecting an appropriate stationary phase, mobile phase, and detector. A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape, the pH of the mobile phase is often acidified using formic acid or acetic acid. Detection is commonly performed using a UV detector set to a wavelength where the phenyl ring absorbs strongly (e.g., ~254 nm).

Optimization involves adjusting parameters such as the mobile phase gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound with good resolution from any impurities. researchgate.net Purity is then assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 6: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid suppresses ionization of the analyte. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to elute the analyte. |

| Gradient | 20% B to 95% B over 15 min | Allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Detects the phenyl chromophore. |

| Injection Vol. | 10 µL | Standard volume for analysis. |

Note: This is a representative method; actual parameters would require experimental optimization.

Chiral Chromatography for Enantiomeric Separation and Purity (e.g., Chiral HPLC, Counter-Current Chromatography)

The separation of the enantiomers of this compound is crucial for understanding its stereospecific properties. Chiral chromatography is the cornerstone technique for achieving this separation and assessing enantiomeric purity. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for the direct separation of enantiomers. phenomenex.comnih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. ntu.edu.twnih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is critical for optimizing the separation. nih.gov The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, with differences in the stability of these complexes resulting in differential retention. nih.gov

Interactive Table: Typical Chiral HPLC Parameters for Phenylpropanoic Acid Analogs

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Application Notes |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) | UV at 230 nm | Provides good resolution for many profen drugs. nih.gov |

| Amylose tris[(S)-α-methylbenzylcarbamate] | Can be used with non-standard solvents like dichloromethane. nih.gov | UV at 254 nm | The immobilized nature allows for a broader range of mobile phases. nih.gov |

Counter-Current Chromatography (CCC): Counter-current chromatography is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. nrel.gov For the enantiomeric separation of chiral acids, a chiral selector is added to the aqueous or organic phase of a biphasic solvent system. nih.gov Hydroxypropyl-β-cyclodextrin is a commonly used chiral selector in this context. nih.gov The separation occurs due to the differential partitioning of the enantiomers between the two liquid phases, driven by the formation of diastereomeric inclusion complexes with the chiral selector. nih.gov CCC is particularly advantageous for preparative-scale separations to obtain pure enantiomers for further study. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile and can interact with the GC column. jfda-online.comjfda-online.com Therefore, a derivatization step is necessary to convert the acid into a more volatile and thermally stable ester or silyl (B83357) derivative prior to GC-MS analysis. jfda-online.comjfda-online.comresearchgate.net This process not only improves chromatographic behavior but can also enhance the detector response and generate characteristic mass spectra useful for structural elucidation. jfda-online.comjfda-online.com

Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. researchgate.netpsu.edu The resulting derivatives, such as the trimethylsilyl (B98337) ester of this compound, exhibit improved volatility and produce distinct mass spectra that allow for confident identification and quantification. nih.gov The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the derivative and characteristic fragment ions that can be used for structural confirmation. nih.gov

Interactive Table: Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Reagent | Derivative Formed | Reaction Conditions | Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | Heating at 60-80°C for 15-30 min | Highly reactive, produces volatile and stable derivatives. researchgate.netpsu.edu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl ester | Similar to BSTFA | Another effective silylating agent. researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions, such as the synthesis of this compound. rsc.orgkhanacademy.orglibretexts.org By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, one can observe the consumption of the starting materials and the formation of the product. msu.edurochester.edu

A typical TLC analysis involves a stationary phase, usually a silica (B1680970) gel coated plate, and a mobile phase, which is a solvent system chosen to achieve good separation of the reactants and products. nih.gov The choice of the mobile phase is critical; a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used, with the ratio adjusted to obtain optimal separation. rsc.org After the plate is developed, the spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent. msu.edu The relative positions of the spots, represented by their retention factor (Rf) values, allow for the identification of the starting materials and the product, confirming the progress of the reaction. libretexts.org For instance, in the synthesis of 2-(3-phenoxy-phenyl)-propionic acid, TLC was used to confirm the disappearance of the starting material. google.com

Interactive Table: Example of a TLC System for Monitoring a Reaction

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate | Provides a polar surface for the separation. |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) | The eluent that moves the compounds up the plate at different rates based on their polarity. rsc.org |

| Visualization | UV lamp (254 nm) | To see the spots of UV-active compounds. |

| Sample Application | Capillary tube | To apply small, concentrated spots of the reaction mixture and starting materials. msu.edu |

Applications and Potential Utilities of 3 Methoxy 2 Phenyl Propanoic Acid in Scientific Disciplines

Role as a Key Intermediate in Organic Synthesis

3-Methoxy-2-phenyl-propanoic acid, a member of the phenylpropanoic acid class of organic compounds, possesses a versatile chemical structure that makes it a valuable intermediate in various synthetic applications. Its structure, featuring a carboxylic acid group, a phenyl ring, and a methoxy (B1213986) group, allows for a range of chemical transformations, positioning it as a useful building block in the synthesis of more complex molecules. While specific, direct applications of this compound are not extensively documented in publicly available research, its potential utility can be inferred from the well-established roles of structurally similar compounds in the fields of fine chemicals, pharmaceuticals, and agrochemicals.

Precursor for Fine Chemicals

As a derivative of phenylpropanoic acid, this compound holds potential as a precursor for the synthesis of various fine chemicals. The reactivity of its carboxylic acid and the potential for substitution on the phenyl ring make it a candidate for creating specialized chemical entities. For instance, related phenylpropanoic acid derivatives are utilized in the production of a variety of organic compounds. The presence of the methoxy group in this compound can also influence the electronic properties and reactivity of the molecule, potentially guiding reactions to yield specific isomers of interest in fine chemical manufacturing.

Building Block for Complex Pharmaceutical Scaffolds

Phenylpropanoic acid derivatives are significant scaffolds in medicinal chemistry. For example, a structurally related compound, (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid, serves as a key intermediate in the synthesis of Lacosamide, an antiepileptic drug. bldpharm.com This highlights the potential of the 3-methoxy-2-phenylpropanoic acid core structure in the development of new therapeutic agents. The functionalities present in this compound could be modified to create a library of compounds for screening against various biological targets. The development of S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid as a precursor for the pharmaceutical-grade synthesis of Ambrisentan further underscores the value of methoxy-substituted propanoic acids in drug manufacturing. google.com

Utility in Agrochemical Synthesis

The field of agrochemicals also utilizes phenylpropanoic acid derivatives. For instance, some esters of 3-methoxy-2-phenylacrylic acid have been investigated for their potential use as fungicides. google.com While this is a related but different molecule, it suggests that the 3-methoxy-2-phenylpropanoic acid scaffold could be a starting point for the development of new agrochemical agents. The modification of the carboxylic acid group into esters or amides is a common strategy in the design of bioactive molecules for agricultural applications. The inexpensive nature and versatile reactivity of similar compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid) make them staples in herbicide formulations, suggesting a potential economic viability for related structures in this sector. wikipedia.org

Precursor in Synthesis of Indanones and Isocoumarins

The synthesis of indanones, an important class of compounds with a wide range of biological activities, can be achieved through the cyclization of 3-arylpropionic acids. This well-established reaction in organic chemistry suggests that this compound could serve as a precursor for the synthesis of methoxy- and phenyl-substituted indanones. The specific substitution pattern of the starting material would direct the formation of a particular indanone isomer, which could then be used in further synthetic endeavors. While direct synthesis from this compound is not explicitly detailed in available literature, the general applicability of this synthetic route to arylpropionic acids is a strong indicator of its potential in this area.

Contributions to Material Science

The potential applications of this compound extend beyond organic synthesis into the realm of material science. Its structural features suggest a possible role in the development of novel polymers.

Incorporation into Polymer Systems

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known or Potential Applications |

| This compound | C10H12O3 | 180.20 | Phenyl, Methoxy, Carboxylic Acid | Intermediate in organic synthesis |

| (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid | C12H15NO5 | 253.25 | Phenyl, Methoxy, Carboxylic Acid, Carbamate | Precursor for Lacosamide bldpharm.com |

| S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid | C16H16O4 | 272.29 | Diphenyl, Methoxy, Hydroxyl, Carboxylic Acid | Precursor for Ambrisentan google.com |

| 3-methoxy-2-phenylacrylic acid esters | Varies | Varies | Phenyl, Methoxy, Acrylic Ester | Potential fungicides google.com |

| 3-Arylpropionic acids | Varies | Varies | Aryl, Propionic Acid | Precursors for Indanones |

Development of High-Performance Materials

While direct research on the integration of this compound into high-performance materials is not extensively documented, its structural features suggest potential as a valuable monomer or modifying agent in polymer science. The compound possesses a carboxylic acid group and an aromatic phenyl ring, both of which are functionalities that are actively exploited in the synthesis of advanced polymers. rsc.org

The carboxylic acid moiety can participate in polymerization reactions, most notably in the formation of polyesters and polyamides. These classes of polymers are renowned for their excellent thermal and mechanical properties. In a hypothetical scenario, this compound could be reacted with diols or diamines to create novel polymers. The presence of the phenyl and methoxy groups on the side chain would be expected to influence the properties of the resulting material. For instance, the bulky phenyl group could enhance the rigidity and thermal stability of the polymer backbone, while the methoxy group might affect its solubility and processing characteristics.